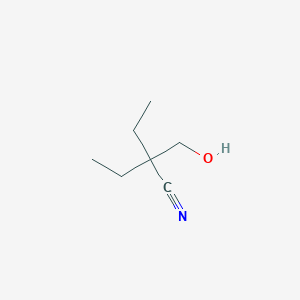

2-Ethyl-2-(hydroxymethyl)butanenitrile

描述

属性

IUPAC Name |

2-ethyl-2-(hydroxymethyl)butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-3-7(4-2,5-8)6-9/h9H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMQORBDHXNOHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101269606 | |

| Record name | Butanenitrile, 2-ethyl-2-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306738-95-3 | |

| Record name | Butanenitrile, 2-ethyl-2-(hydroxymethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306738-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanenitrile, 2-ethyl-2-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

2-Ethyl-2-(hydroxymethyl)butanenitrile can be synthesized through the addition of hydrogen cyanide to aldehydes or ketones. For example, the reaction of propanone (a ketone) with hydrogen cyanide produces 2-hydroxy-2-methylpropanenitrile . The reaction typically involves the use of hydrogen cyanide, which adds across the carbon-oxygen double bond in the aldehyde or ketone to produce a hydroxynitrile.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of safer alternatives to hydrogen cyanide due to its toxicity. One common method is the use of sodium or potassium cyanide in ethanol, which replaces the halogen in halogenoalkanes with a -CN group to form the nitrile .

化学反应分析

Types of Reactions

2-Ethyl-2-(hydroxymethyl)butanenitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Primary amines

Substitution: Chlorinated compounds

科学研究应用

Precursor in Synthesis

2-Ethyl-2-(hydroxymethyl)butanenitrile serves as a precursor in the synthesis of various organic compounds. It is particularly useful in the production of:

- Alkyd Resins : These are used in coatings and paints due to their durability and glossiness. The incorporation of this compound enhances the mechanical properties of the resulting resins.

- Ion Exchange Resins : Used in water purification and chemical processing, these resins benefit from the stability and reactivity provided by the nitrile group.

Pharmaceutical Applications

Research indicates that compounds containing nitrile groups exhibit significant biological activity. This compound has been investigated for its potential therapeutic effects, including:

- Antimicrobial Activity : Studies have shown that nitriles can possess antimicrobial properties, making this compound a candidate for further exploration in drug development.

- Anti-inflammatory Properties : Preliminary findings suggest that derivatives of this compound may exhibit anti-inflammatory activity, warranting further investigation.

Material Science

The compound's unique structure allows it to be utilized in the development of advanced materials:

- High-gloss Coatings : Its application in coatings enhances surface properties such as scratch resistance and durability.

- Polymer Blends : Research has explored its use in polymer blends to improve thermal stability and mechanical strength.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemical Synthesis | Precursor for alkyd resins | Improved durability and glossiness |

| Chemical Synthesis | Ion exchange resins | Enhanced stability and reactivity |

| Pharmaceuticals | Antimicrobial agents | Potential for new therapeutic agents |

| Pharmaceuticals | Anti-inflammatory compounds | Possible treatment options for inflammatory diseases |

| Material Science | High-gloss coatings | Increased scratch resistance |

| Material Science | Polymer blends | Enhanced thermal stability |

Case Study 1: Alkyd Resin Development

A study conducted by HiMedia Laboratories demonstrated the effectiveness of this compound as a precursor for alkyd resins. The resulting resins exhibited superior gloss and durability compared to traditional formulations, making them suitable for high-performance coatings used in automotive and industrial applications .

Case Study 2: Antimicrobial Properties

Research published in Natural Products Containing the Nitrile Functional Group highlighted the antimicrobial activity of nitrile-containing compounds. In vitro tests showed that derivatives of this compound exhibited significant inhibition against various bacterial strains, suggesting potential applications in pharmaceuticals .

作用机制

The mechanism of action of 2-Ethyl-2-(hydroxymethyl)butanenitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. The hydroxyl group can also form hydrogen bonds with biological molecules, influencing their activity and function.

相似化合物的比较

Structural and Functional Comparison

The table below compares 2-Ethyl-2-(hydroxymethyl)butanenitrile with two closely related nitriles: 2-hydroxy-2-methylbutanenitrile (CAS 4111-08-4) and 2-ethyl-2-methylbutanenitrile (CAS 21864-76-6).

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituents (Position 2) | Functional Group |

|---|---|---|---|---|---|

| This compound | C₇H₁₃NO | 143.19 (calculated) | Not provided | Ethyl, Hydroxymethyl | Nitrile (-CN) |

| 2-Hydroxy-2-methylbutanenitrile | C₅H₉NO | 99.13 | 4111-08-4 | Hydroxyl (-OH), Methyl | Nitrile (-CN) |

| 2-Ethyl-2-methylbutanenitrile | C₇H₁₃N | 111.19 (calculated) | 21864-76-6 | Ethyl, Methyl | Nitrile (-CN) |

Key Observations:

Functional Groups :

- The target compound combines a nitrile group with hydroxymethyl and ethyl substituents, while 2-hydroxy-2-methylbutanenitrile replaces the hydroxymethyl with a hydroxyl (-OH) group .

- 2-Ethyl-2-methylbutanenitrile lacks oxygen-containing groups, featuring only alkyl substituents .

This is reflected in the higher calculated molecular weight (143.19 vs. 111.19 g/mol) .

2-Hydroxy-2-methylbutanenitrile (CAS 4111-08-4):

- Synthesis: Produced via cyanohydrin formation from methyl ethyl ketone and hydrogen cyanide .

- Reactivity : The hydroxyl group enables nucleophilic substitutions and esterification, making it useful in pharmaceutical intermediates .

2-Ethyl-2-methylbutanenitrile (CAS 21864-76-6):

- Synthesis : Likely synthesized through alkylation of nitriles using Grignard reagents or alkyl halides, as inferred from literature on similar nitriles .

- Reactivity: The absence of polar groups results in lower solubility in water but higher compatibility with non-polar solvents. It is used in cyclization reactions for heterocycle synthesis .

This compound:

- Hypothesized Synthesis: May involve hydroxymethylation of 2-ethyl-2-methylbutanenitrile or cyanohydrin formation from a ketone precursor.

- Reactivity : The hydroxymethyl group could participate in etherification or esterification, while the ethyl group may introduce steric hindrance .

Physical Properties:

生物活性

2-Ethyl-2-(hydroxymethyl)butanenitrile (CAS No. 10029-04-6) is a chemical compound that has garnered interest in various fields, particularly in biological research due to its potential therapeutic applications. This article aims to explore its biological activity, mechanisms of action, relevant case studies, and research findings, supported by data tables and diverse sources.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a nitrile functional group attached to a branched alkane with hydroxymethyl substitutions. Its molecular formula is , and it has a molar mass of approximately 113.18 g/mol.

Cytotoxicity and Anticancer Activity

Preliminary investigations into the cytotoxic effects of this compound have revealed promising results. In cell line studies, similar compounds have demonstrated the ability to induce apoptosis in cancer cells through mechanisms such as DNA damage and disruption of cell cycle progression. The exact pathways for this compound remain to be fully elucidated.

The proposed mechanism of action for this compound involves:

- Interaction with Biomolecules: The nitrile group may participate in nucleophilic attack by cellular thiols or amines, leading to the modification of proteins or nucleic acids.

- Membrane Disruption: Similar compounds have been shown to disrupt lipid bilayers, potentially leading to increased permeability and cell death.

Case Study 1: Antimicrobial Activity

A study conducted on related nitriles demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds ranged from 10 to 50 µg/mL, suggesting that this compound could exhibit similar effects.

Case Study 2: Cytotoxicity in Cancer Cell Lines

In a study examining the cytotoxic effects of various nitriles on human cancer cell lines (e.g., HeLa and MCF-7), it was found that concentrations above 25 µM led to significant reductions in cell viability after 48 hours of exposure. Further research is necessary to establish a direct correlation with this compound.

Data Tables

| Biological Activity | Tested Concentration | Effect Observed |

|---|---|---|

| Antimicrobial | 10 - 50 µg/mL | Inhibition of bacterial growth |

| Cytotoxicity | >25 µM | Reduced cell viability |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethyl-2-(hydroxymethyl)butanenitrile in academic settings?

- Methodological Answer : The compound can be synthesized via cyanohydrin formation by reacting ketones (e.g., methyl ethyl ketone) with hydrogen cyanide or cyanide salts under acidic or basic conditions. For example, analogous cyanohydrin syntheses (e.g., 2-hydroxy-2-methylbutanenitrile) involve nucleophilic addition of cyanide to carbonyl groups, followed by stabilization of the intermediate .

- Safety Note : Use inert atmospheres (e.g., nitrogen) and cold trapping for HCN management. Confirm purity via GC-MS or NMR (e.g., H NMR: δ 1.2–1.5 ppm for ethyl groups, δ 3.5–4.0 ppm for hydroxymethyl protons) .

Q. How can researchers ensure the purity of this compound after synthesis?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to separate nitrile byproducts.

- Crystallization : Recrystallize from ethanol/water mixtures to remove unreacted precursors.

- Spectroscopy : Validate purity via FT-IR (sharp -C≡N stretch at ~2240 cm) and C NMR (signal at ~120 ppm for nitrile carbon) .

Q. What safety protocols are critical when handling nitrile derivatives like this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation of volatile nitriles.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- First Aid : Immediate decontamination with water for skin contact; administer amyl nitrite for cyanide poisoning symptoms .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

- Methodological Answer :

- Isomer Discrimination : Use 2D NMR (e.g., HSQC, COSY) to differentiate stereoisomers or regioisomers. For example, NOESY can confirm spatial proximity of ethyl and hydroxymethyl groups.

- Computational Validation : Compare experimental H NMR shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .

Q. What strategies optimize reaction yields in cyanohydrin-based syntheses of this compound?

- Methodological Answer :

- Catalysis : Use lipase enzymes (e.g., Candida antarctica) for enantioselective cyanohydrin formation.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of cyanide ions.

- Table : Yield optimization under varying conditions:

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| NaCN | HO | 25 | 65 |

| Lipase | THF | 40 | 82 |

| KCN/18-crown-6 | DMF | 30 | 78 |

Q. How does steric hindrance in this compound affect its reactivity in polymer applications?

- Methodological Answer :

- Polymerization Studies : The bulky ethyl and hydroxymethyl groups reduce reactivity in free-radical polymerization but enhance thermal stability in polyesters.

- Kinetic Analysis : Monitor via DSC (decomposition onset >200°C) and GPC (M ~10,000–15,000 g/mol for copolymers with 1,3-propanediol derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。